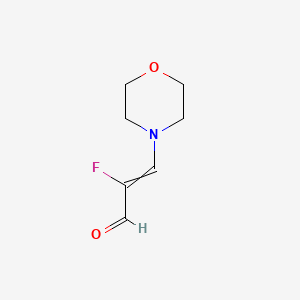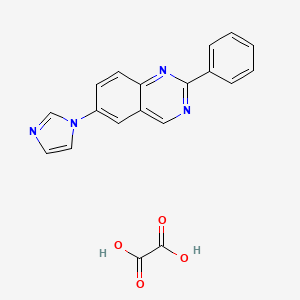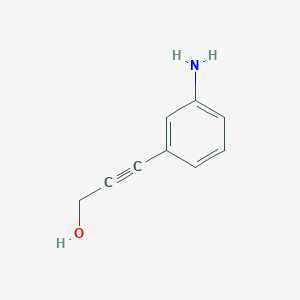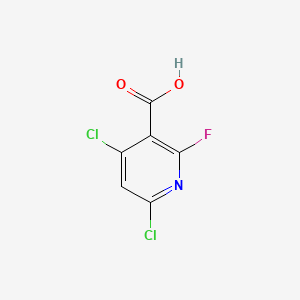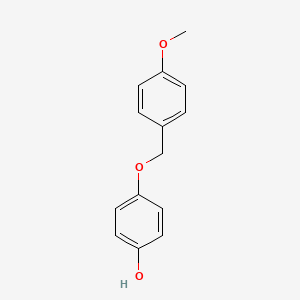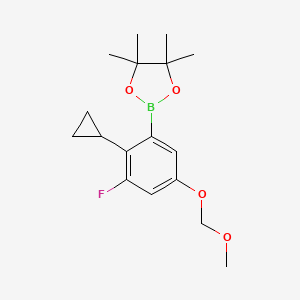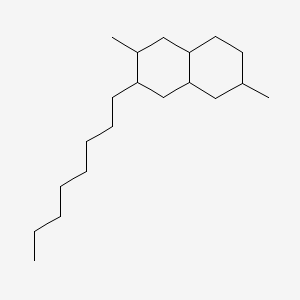
2,6-Dimethyl-3-n-octyldecahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-3-n-octyldecahydronaphthalene is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.5157 g/mol . It is also known by other names such as 3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane and Decahydro-2,6-dimethyl-3-octylnaphthalene . This compound is a derivative of naphthalene, characterized by the presence of two methyl groups and an octyl group attached to a decahydronaphthalene structure.
准备方法
The synthesis of 2,6-Dimethyl-3-n-octyldecahydronaphthalene typically involves the hydrogenation of 2,6-Dimethyl-3-n-octylnaphthalene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The hydrogenation process converts the aromatic naphthalene ring into a saturated decahydronaphthalene structure . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale production.
化学反应分析
2,6-Dimethyl-3-n-octyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to further saturate the molecule.
科学研究应用
2,6-Dimethyl-3-n-octyldecahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyl-3-n-octyldecahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific derivatives and their interactions with biological systems .
相似化合物的比较
2,6-Dimethyl-3-n-octyldecahydronaphthalene can be compared with other similar compounds, such as:
2,6-Dimethyl-3-octyldecahydronaphthalene: Similar structure but different substitution pattern.
3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane: Another isomer with a different arrangement of the octyl group.
Decahydro-2,6-dimethyl-3-octylnaphthalene: A closely related compound with slight variations in the hydrogenation process.
属性
CAS 编号 |
54964-85-1 |
|---|---|
分子式 |
C20H38 |
分子量 |
278.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3 |
InChI 键 |
WYHUFBHZXGAZJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC2CC(CCC2CC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


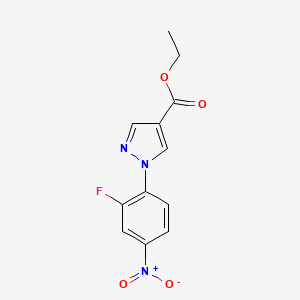
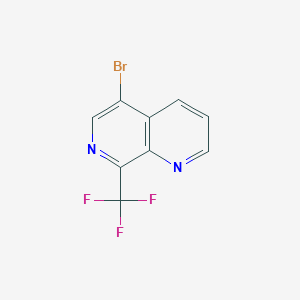
![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
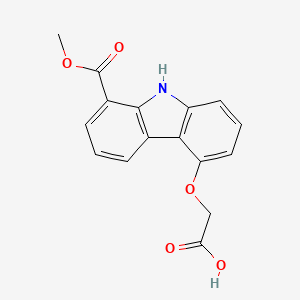
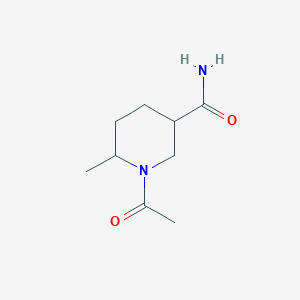
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
